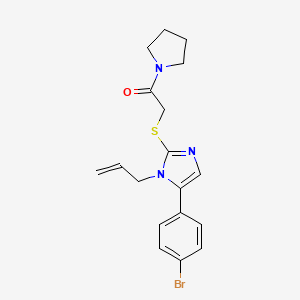

![molecular formula C14H17BrN2O3 B2399517 (5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-49-7](/img/structure/B2399517.png)

(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” is a chemical compound with the CAS Number 1396844-49-7 . It is a powder in physical form .

Physical And Chemical Properties Analysis

This compound is a powder in physical form . The molecular weight of a similar compound, [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone, is 249.13 .Aplicaciones Científicas De Investigación

- This compound has been investigated as a potential treatment for type II diabetes mellitus. Researchers synthesized a series of eighteen novel pyrimidine-based thiourea compounds, with good to excellent yields. These compounds feature a central pyrimidine ring with phenyl-substituted thiourea motifs .

- Specifically, compounds 4i, 4f, 4h, 4c, and 4e demonstrated better inhibition against yeast α-glucosidase than the reference compound acarbose. Their IC50 values ranged from 22.46 µM to 32.01 µM .

- Amino pyrimidine derivatives, including 2-aminopyrimidine and its analogs, exhibit diverse biological activities. These include antibacterial, antitumor, antifungal, antidepressant, and antiviral effects .

- The synthesis of pyrimidine thiourea analogs has gained attention. Thioureas play a crucial role in target-oriented synthesis and have been explored for various biological effects .

- Thiourea derivatives, including metal complexes, have shown promise as analgesics, anti-inflammatory agents, carbonic anhydrase inhibitors, and α- and β-glucosidase inhibitors .

- The synthesized pyrimidine-based thiourea compounds may have broader applications beyond diabetes treatment, given the diverse effects of thioureas .

Type II Diabetes Mellitus Treatment

Biological Activities of Amino Pyrimidine Derivatives

Thiourea Derivatives and Enzyme Inhibition

Propiedades

IUPAC Name |

(5-bromopyridin-3-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-13(2)19-8-14(9-20-13)6-17(7-14)12(18)10-3-11(15)5-16-4-10/h3-5H,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBVYMVBRKXRKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC(=CN=C3)Br)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)

![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)

![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)